
4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Übersicht
Beschreibung
“4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid” is a chemical compound. It is a derivative of pyrazole, which is a heterocyclic compound with a nitrogen-based hetero-aromatic ring structure . Pyrazoles are known for their biological and pharmacological activities .
Synthesis Analysis
The synthesis of pyrazolines, which are derivatives of pyrazole, has been described in the literature . In brief, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol (25 ml) in the presence of glacial acetic acid (0.05 ml) was refluxed for 7 hours .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can vary. For instance, a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, crystallizes in the centrocemetric space group P-1 with two rotomer molecules of the title compound in the asymmetric unit .Chemical Reactions Analysis
Pyrazole derivatives have been shown to exhibit a variety of chemical reactions. For example, azobenzenes, which can be integrated into photoswitchable materials, often exhibit extremely fast trans to cis isomerization, on the order of picoseconds .Wirkmechanismus
4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid has been shown to act as an inhibitor of enzymes. It has been shown to bind to the active site of the enzyme and block its activity. This is due to its ability to form hydrogen bonds with the enzyme's active site. This binding blocks the enzyme's ability to catalyze its reaction and thus inhibits its activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. It has also been shown to inhibit the enzyme tyrosinase, which is involved in the regulation of melanin production. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize in high yields. This makes it cost effective and easy to use in experiments. However, it is important to note that this compound is a relatively new compound and therefore there is limited data available on its effects and potential toxicity.
Zukünftige Richtungen
There are several potential future directions for 4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. Further research could be done to study the inhibition of other enzymes. Additionally, further research could be done to study the potential toxicity of this compound in different organisms. Finally, further research could be done to study the potential therapeutic applications of this compound.
Wissenschaftliche Forschungsanwendungen
4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications. It has been used to study the inhibition of enzymes such as trypsin, chymotrypsin, and lipase. It has also been used to study the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. This compound has also been used to study the inhibition of the enzyme tyrosinase, which is involved in the regulation of melanin production.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-6-2-4-7(5-3-6)9-8(12)10(11(15)16)14-13-9/h2-5H,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLGXLJBSKMLSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-1,3-benzodiazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide](/img/structure/B1440088.png)

![5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1440092.png)
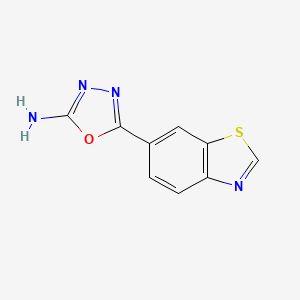
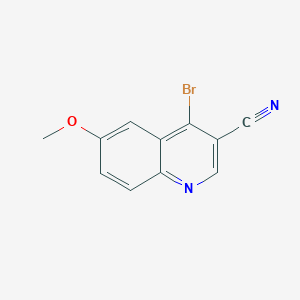
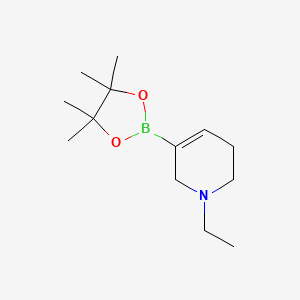


![Tert-butyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1440099.png)
![2,2,2-trifluoroethyl N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}carbamate](/img/structure/B1440101.png)
![tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1440102.png)
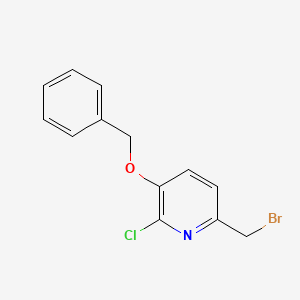
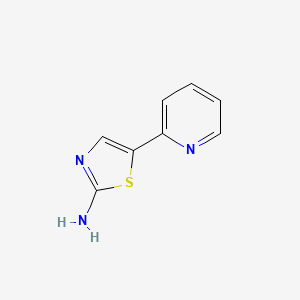
![1'-(Tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B1440110.png)
